Laccase-IN-2
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Overview
Description
Laccase-IN-2 is a synthetic compound known for its ability to inhibit laccase enzymes. Laccase enzymes are multicopper oxidases that catalyze the oxidation of phenolic and non-phenolic substrates, playing a crucial role in various biological processes, including lignin degradation, pigment formation, and detoxification of environmental pollutants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Laccase-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic route and reaction conditions for this compound are proprietary and may vary depending on the desired purity and yield. Generally, the synthesis involves the use of organic solvents, catalysts, and reagents that facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using batch or continuous flow reactors. The process is optimized to ensure high yield and purity while minimizing waste and environmental impact. Advanced techniques such as chromatography and crystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Laccase-IN-2 primarily undergoes oxidation and reduction reactions due to its interaction with laccase enzymes. It can also participate in substitution reactions, depending on the presence of functional groups in the compound .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include hydrogen peroxide, molecular oxygen, and various organic solvents. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure, to preserve the integrity of the compound .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions and the substrates used.
Scientific Research Applications
Laccase-IN-2 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool to study the mechanisms of laccase enzymes and their role in various chemical reactions.
Biology: In biological research, this compound is used to investigate the physiological functions of laccase enzymes in different organisms.
Medicine: this compound has potential therapeutic applications, particularly in the treatment of diseases associated with oxidative stress and inflammation.
Industry: In industrial applications, this compound is used in bioremediation processes to degrade environmental pollutants.
Mechanism of Action
Laccase-IN-2 exerts its effects by inhibiting the activity of laccase enzymes. It binds to the active site of the enzyme, preventing the oxidation of substrates and the subsequent formation of reaction products. The inhibition of laccase activity disrupts various biological processes, including lignin degradation and pigment formation . The molecular targets of this compound include the copper ions present in the active site of laccase enzymes, which are essential for their catalytic activity .
Comparison with Similar Compounds
Laccase-IN-2 is unique in its ability to specifically inhibit laccase enzymes. Similar compounds include:
Laccase-IN-1: Another laccase inhibitor with a different chemical structure and mechanism of action.
Laccase-IN-3: A synthetic compound with similar inhibitory effects on laccase enzymes but with different pharmacokinetic properties.
Laccase-IN-4:
This compound stands out due to its high specificity and potency in inhibiting laccase enzymes, making it a valuable tool in scientific research and industrial applications .
Properties
Molecular Formula |
C14H15F2N3OS |
---|---|
Molecular Weight |
311.35 g/mol |
IUPAC Name |
N-[(E)-[(E)-3-(2,4-difluorophenyl)prop-2-enylidene]amino]morpholine-4-carbothioamide |
InChI |
InChI=1S/C14H15F2N3OS/c15-12-4-3-11(13(16)10-12)2-1-5-17-18-14(21)19-6-8-20-9-7-19/h1-5,10H,6-9H2,(H,18,21)/b2-1+,17-5+ |
InChI Key |
RLPVDXFLEWXPEE-RPDCQVAOSA-N |
Isomeric SMILES |
C1COCCN1C(=S)N/N=C/C=C/C2=C(C=C(C=C2)F)F |
Canonical SMILES |
C1COCCN1C(=S)NN=CC=CC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.